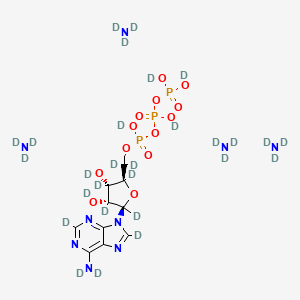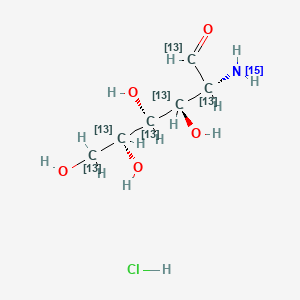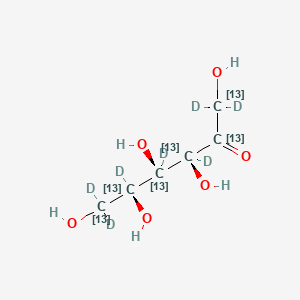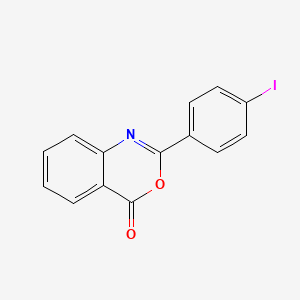
Cyp1B1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp1B1-IN-5 is a compound that acts as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous substances, including drugs, toxins, and carcinogens. CYP1B1, in particular, has been implicated in the metabolism of procarcinogens and the development of certain cancers .
Méthodes De Préparation
The synthesis of Cyp1B1-IN-5 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis using larger reactors and more efficient purification techniques .
Analyse Des Réactions Chimiques
Cyp1B1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cyp1B1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of CYP1B1 and its effects on the metabolism of various substrates. In biology, it is used to investigate the role of CYP1B1 in cellular processes and disease development. In medicine, this compound is explored for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CYP1B1 is overexpressed . Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mécanisme D'action
The mechanism of action of Cyp1B1-IN-5 involves the inhibition of the CYP1B1 enzyme. CYP1B1 is a monooxygenase that catalyzes the oxidation of various substrates, including procarcinogens. By inhibiting CYP1B1, this compound prevents the activation of these procarcinogens, thereby reducing their carcinogenic potential. The molecular targets and pathways involved include the binding of this compound to the active site of CYP1B1, leading to the inhibition of its enzymatic activity .
Comparaison Avec Des Composés Similaires
Cyp1B1-IN-5 can be compared with other CYP1B1 inhibitors, such as flavonoids and synthetic inhibitors. Similar compounds include resveratrol, quercetin, and other polyphenolic compounds that also inhibit CYP1B1. What sets this compound apart is its higher specificity and potency in inhibiting CYP1B1, making it a more effective tool for studying the enzyme and its role in disease .
Propriétés
Formule moléculaire |
C14H8INO2 |
|---|---|
Poids moléculaire |
349.12 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8INO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
Clé InChI |
WQHAEZGAZWZFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


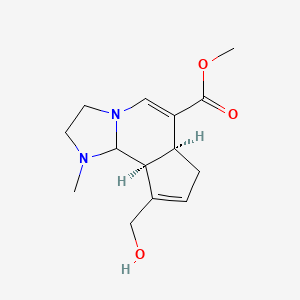



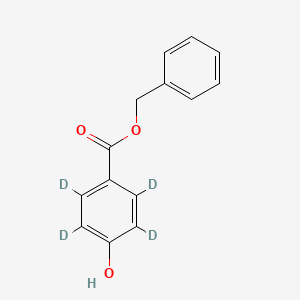
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
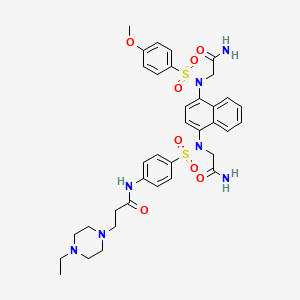
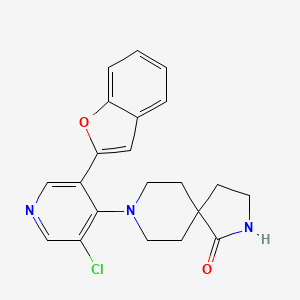

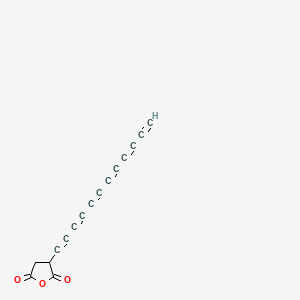
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
